molecular formula C19H22N2O4S B3729095 N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide

N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide

Katalognummer B3729095
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: URSHEYQUMPNBGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the acetylphenyl group), a sulfonyl group (-SO2-), and an amide group (CONH2). The presence of these functional groups would influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The sulfonyl group in this compound could potentially undergo various reactions, such as sulfonylation . The amide group could participate in reactions like hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonyl and amide groups could increase its solubility in polar solvents .

Wirkmechanismus

ADAMTS13 inhibitor works by binding to the catalytic site of ADAMTS13, preventing the enzyme from cleaving vWF. This results in the accumulation of vWF in the bloodstream, which can be cleared by the reticuloendothelial system. ADAMTS13 inhibitor has been shown to be highly specific for ADAMTS13, with minimal cross-reactivity with other metalloprotease enzymes.
Biochemical and Physiological Effects
ADAMTS13 inhibitor has been shown to be highly effective in preventing the formation of blood clots in N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide patients. In clinical trials, ADAMTS13 inhibitor has been shown to significantly reduce the incidence of this compound relapse and improve the overall health of this compound patients. ADAMTS13 inhibitor has also been shown to have minimal side effects, with most patients experiencing only mild to moderate adverse events.

Vorteile Und Einschränkungen Für Laborexperimente

ADAMTS13 inhibitor has several advantages for lab experiments. It is highly specific for ADAMTS13, making it an ideal tool for studying the role of this enzyme in various physiological and pathological processes. ADAMTS13 inhibitor is also relatively easy to synthesize and purify, making it readily available for research purposes. However, ADAMTS13 inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not well understood. Additionally, ADAMTS13 inhibitor is not suitable for studying the role of other metalloprotease enzymes, as it is highly specific for ADAMTS13.

Zukünftige Richtungen

There are several future directions for research on ADAMTS13 inhibitor. One area of research is the development of new and more effective ADAMTS13 inhibitors. Researchers are also investigating the use of ADAMTS13 inhibitor in the treatment of other blood disorders, such as hemolytic uremic syndrome and atypical hemolytic uremic syndrome. Additionally, researchers are studying the role of ADAMTS13 in various physiological and pathological processes, such as inflammation, angiogenesis, and cancer. Overall, ADAMTS13 inhibitor has significant potential for therapeutic applications and further research is needed to fully understand its mechanisms of action and potential benefits.

Wissenschaftliche Forschungsanwendungen

ADAMTS13 inhibitor has been extensively studied for its potential therapeutic applications in the treatment of N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide. This compound is a rare blood disorder that is characterized by the formation of blood clots in small blood vessels, leading to organ damage and failure. ADAMTS13 inhibitor works by inhibiting the activity of ADAMTS13, a metalloprotease enzyme that is responsible for cleaving von Willebrand factor (vWF) in the bloodstream. In this compound patients, the activity of ADAMTS13 is significantly reduced, leading to the accumulation of vWF and the formation of blood clots. By inhibiting the activity of ADAMTS13, ADAMTS13 inhibitor can prevent the formation of blood clots and improve the overall health of this compound patients.

Eigenschaften

IUPAC Name

N-(4-acetylphenyl)-3-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21(5-2)26(24,25)18-8-6-7-16(13-18)19(23)20-17-11-9-15(10-12-17)14(3)22/h6-13H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSHEYQUMPNBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.